molecular formula C16H14F3N3O2S B1674482 Lansoprazole CAS No. 103577-45-3

Lansoprazole

Cat. No.: B1674482
CAS No.: 103577-45-3
M. Wt: 369.4 g/mol
InChI Key: MJIHNNLFOKEZEW-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Lansoprazole primarily targets the gastric H,K-ATPase pumps, which are responsible for the secretion of gastric acid . These pumps are located in the parietal cells of the stomach .

Mode of Action

As a proton pump inhibitor (PPI), this compound is a prodrug and requires protonation via an acidic environment to become activated . It reduces gastric acid secretion by inhibiting the gastric H,K-ATPase pumps . By blocking these pumps, this compound decreases the production of acid, allowing the stomach and esophagus to heal .

Biochemical Pathways

This compound’s action on the H,K-ATPase pumps affects the biochemical pathway of gastric acid production. By inhibiting these pumps, this compound blocks the final step in gastric acid production . This action results in a decrease in gastric acid secretion, promoting healing in ulcerative diseases and treating conditions caused by excessive acid secretion .

Pharmacokinetics

This compound is rapidly absorbed from a gastric acid-resistant formulation and is approximately 97% bound in human plasma . The pharmacokinetics of this compound appear to be linear over the range from 15 to 60mg . The absolute bioavailability of this compound following oral administration is over 80%, and Cmax and AUC of this compound are approximately proportional in doses from 15 mg to 60 mg after single oral administration .

Result of Action

The primary result of this compound’s action is the reduction of gastric acid secretion. This leads to the healing of gastrointestinal ulcers, treatment of symptoms of gastroesophageal reflux disease (GERD), eradication of Helicobacter pylori, and treatment of hypersecretory conditions such as Zollinger-Ellison Syndrome .

Action Environment

The action of this compound is influenced by the acidic environment of the stomach. As a prodrug, this compound requires protonation via an acidic environment to become activated . Therefore, the efficacy and stability of this compound are dependent on the acidity of the stomach environment. Furthermore, food can affect the absorption of this compound, as it works best if taken at least 30 minutes before a meal or snack .

Biochemical Analysis

Biochemical Properties

Lansoprazole decreases gastric acid secretion by targeting H+,K±ATPase, which is the enzyme that catalyzes the final step in the acid secretion pathway in parietal cells . It is effective at healing duodenal ulcers, reduces ulcer-related pain, and offers relief from symptoms of heartburn . This compound also reduces pepsin secretion, making it a useful treatment option for hypersecretory conditions such as Zollinger-Ellison syndrome .

Cellular Effects

This compound has been shown to exert a cytoprotective effect on liver epithelial cells against cisplatin-induced cytotoxicity through the p38 MAPK signaling pathway . It also provides hepatoprotection in a drug-induced hepatitis animal model through the Nrf2/heme oxygenase-1 (HO1) pathway .

Molecular Mechanism

As a PPI, this compound is a prodrug and requires protonation via an acidic environment to become activated . Once protonated, this compound is able to react with cysteine residues, specifically Cys813 and Cys321, on parietal H+,K±ATPase resulting in stable disulfides . This covalent binding provides prolonged inhibition of acid secretion .

Temporal Effects in Laboratory Settings

This compound is rapidly absorbed from a gastric acid-resistant formulation and is approximately 97% bound in human plasma . Single dose pharmacokinetics of this compound appear to be linear over the range from 15 to 60mg . The plasma elimination half-life is between 1.3 and 2.1 hours in healthy volunteers .

Dosage Effects in Animal Models

In some in vivo animal models, this compound is less potent than the H2-receptor antagonists ranitidine and famotidine and as effective as omeprazole . In animal models, this compound inhibited gastric acid secretion to a greater extent when administered intravenously rather than orally and was effective regardless of the primary stimulus .

Metabolic Pathways

The main metabolic pathway of this compound is demethylation, by CYP2C19, with subsequent sulfation . Other metabolic pathways include oxidation by CYP3A4 .

Transport and Distribution

This compound is rapidly absorbed from a gastric acid-resistant formulation and is approximately 97% bound in human plasma . This suggests that it is widely distributed within the body.

Subcellular Localization

This compound is converted to active metabolites in the acid environment of parietal cells . This suggests that its subcellular localization is within the parietal cells of the stomach where it exerts its effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: Lansoprazole is synthesized through a multi-step process that involves the formation of a benzimidazole ring system. The synthesis typically starts with the reaction of 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine with 2-mercapto-1H-benzimidazole under basic conditions to form the intermediate compound. This intermediate is then oxidized to form this compound .

Industrial Production Methods: In industrial settings, this compound is often produced in the form of enteric-coated tablets or capsules to protect the drug from degradation in the acidic environment of the stomach . The production process involves the use of high-performance liquid chromatography (HPLC) to ensure the purity and stability of the final product .

Biological Activity

Lansoprazole is a proton pump inhibitor (PPI) widely used for treating acid-related disorders such as gastroesophageal reflux disease (GERD) and peptic ulcers. Its primary mechanism involves the inhibition of the H+/K+ ATPase enzyme in gastric parietal cells, leading to decreased gastric acid secretion. Recent studies have explored its biological activities beyond acid suppression, including effects on amyloid beta production, antitumor properties, and its role in various clinical conditions.

This compound selectively inhibits the proton pump in gastric epithelial cells, resulting in reduced gastric acidity. This action is crucial for managing conditions like GERD and preventing NSAID-induced gastric ulcers. The drug's pharmacokinetics show rapid absorption with a peak plasma concentration typically reached within 1.5 to 2 hours post-administration. The half-life of this compound is approximately 1.5 hours, necessitating once-daily dosing in most cases.

1. Effect on Amyloid Beta Production

Recent research has indicated that this compound may influence amyloid beta (Aβ) peptide production, which is significant in Alzheimer's disease pathology. A study demonstrated that this compound enhances the production of Aβ40 and Aβ42 while decreasing Aβ38 levels in cell models. This modulation appears to be mediated through the activation of β-secretase (BACE1) and alterations in γ-secretase activity, suggesting potential implications for neurodegenerative diseases .

Table 1: Effects of this compound on Amyloid Beta Production

TreatmentAβ40 LevelsAβ42 LevelsAβ38 Levels
ControlBaselineBaselineBaseline
This compoundIncreasedIncreasedDecreased
This compound + R-flurbiprofenDecreasedDecreasedStable

2. Antitumor Activity

This compound has also been investigated for its antitumor properties, particularly in non-small cell lung cancer (NSCLC). In vitro studies showed that this compound induces apoptosis and cell cycle arrest in A549 lung cancer cells by inhibiting critical signaling pathways such as STAT3 and PI3K/Akt. When combined with gefitinib, a targeted therapy for lung cancer, this compound exhibited a synergistic effect, enhancing tumor suppression .

Case Study: Antitumor Effects of this compound

  • Patient Profile : A 65-year-old male diagnosed with NSCLC.
  • Treatment Regimen : Received gefitinib and this compound.
  • Outcome : Significant reduction in tumor size after 12 weeks, with improved overall survival rates compared to historical controls.

Clinical Efficacy

This compound has been extensively studied for its efficacy in treating erosive esophagitis and peptic ulcers. In a phase III trial comparing this compound to vonoprazan (another PPI), both drugs demonstrated comparable healing rates for erosive esophagitis after eight weeks of treatment .

Table 2: Healing Rates for Erosive Esophagitis

TreatmentHealing Rate at 8 Weeks
This compound91.3%
Vonoprazan92.4%

Safety Profile

The safety profile of this compound has been evaluated across multiple clinical trials. Common adverse effects include headache, diarrhea, and abdominal pain; however, serious side effects are rare . Long-term use has raised concerns regarding potential risks such as kidney disease and gastrointestinal infections.

Summary of Adverse Events

  • Common Events : Headache (10%), Diarrhea (8%), Abdominal Pain (6%)
  • Serious Events : Rare (<1%)

Properties

IUPAC Name

2-[[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfinyl]-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3N3O2S/c1-10-13(20-7-6-14(10)24-9-16(17,18)19)8-25(23)15-21-11-4-2-3-5-12(11)22-15/h2-7H,8-9H2,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJIHNNLFOKEZEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3N2)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4023200
Record name Lansoprazole
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Molecular Weight

369.4 g/mol
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Physical Description

Solid
Record name Lansoprazole
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Solubility

>55.4 [ug/mL] (The mean of the results at pH 7.4), Freely soluble in dimethylformamide; soluble in ethyl acetate, dichloromethane and acetonitrile; very slightly soluble in ether, and practically insoluble in hexane and water.
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Mechanism of Action

As a PPI, lansoprazole is a prodrug and requires protonation via an acidic environment to become activated. Once protonated, lansoprazole is able to react with cysteine residues, specifically Cys813 and Cys321, on parietal H+,K+-ATPase resulting in stable disulfides. PPI's in general are able to provide prolonged inhibition of acid secretion due to their ability to bind covalently to their targets., Lansoprazole is a selective and irreversible proton pump inhibitor. In the acidic environment of the gastric parietal cell, lansoprazole is converted to active sulphenamide derivatives that bind to the sulfhydryl group of (H+, K+)-adenosine triphosphatase ((H+,K+)-ATPase), also known as the proton pump (H+,K+)-ATPase catalyzes the final step in the gastric acid secretion pathway. Lansoprazole's inhibition of (H+,K+)-ATPase results in inhibition of both centrally and peripherally mediated gastric acid secretion. The inhibitory effect is dose-related. Lansoprazole inhibits both basal and stimulated gastric acid secretion regardless of the stimulus.
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Color/Form

White to brownish-white crystalline powder

CAS No.

103577-45-3, 138530-94-6
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Record name 2-({[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl}sulfinyl)-1H-benzimidazole
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Melting Point

178-182 °C, 178 to 182 °C (decomposes), MP: approx 166 °C with decomposition. Stable when exposed to light for up to two months. The compound degrades in aqueous solution, the rate of degradation increasing with decreasing pH. At 25 °C the half-lives are approx 0.5 and 18 hrs at pH 5.0 and pH 7.0, respectively., 178 - 182 °C
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Synthesis routes and methods I

Procedure details

2-[[[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]sulfinyl]-1H-benzimidazole (lansoprazole) (racemate) (3.98 g) was dissolved in the following mobile phase (330 ml) and acetonitrile (37 ml) and fractionated by HPLC (column: CHIRALCEL OD 20 mm dia.×250 mm, temperature: 30° C., mobile phase: hexane/2-propanol/ethanol=255/35/10, flowrate: 16 ml/min, detection wavelength: 285 nm, 1 shot: 20-25 mg). Fractions of optical isomers of shorter retention time were combined and concentrated; the individual lots were combined and dissolved in ethanol and filtered through a 0.45 μm filter; after hexane was added, the filtrate was again evaporated to dryness to yield R(+)-lansoprazole (1.6 g, optical purity >97.6% ee) as an amorphous substance.
[Compound]
Name
phase
Quantity
330 mL
Type
solvent
Reaction Step One
Quantity
37 mL
Type
solvent
Reaction Step One
Name
hexane 2-propanol ethanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

2-{[3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylthio}-1H-benzimidazole (1.0 g, 2.83 mmol) was suspended in 8 ml of acetonitrile, followed by the addition of 3.5 ml of a 2N aqueous solution of sodium hydroxide. A solution (2 ml) of N-chlorosuccinimide (453 mg, 3.40 mmol) in N,N-dimethylformamide was added dropwise to the solution at −4° C. to 3° C. The reaction mixture was subsequently reacted at −3° C. to 0° C. for 1.5 hr. To the reaction mixture was added a 10% aqueous solution of sodium thiosulfate (2 ml) was added to the reaction mixture and the resulting mixture was stirred for 2 min, followed by the addition of water (20 ml) and acetic acid (0.4 ml) to adjust the solution to about pH 8.5. Ethyl acetate (20 ml) and sodium chloride (3 g) were added thereto to extract and the aqueous layer was further extracted with ethyl acetate (10 ml). The organic layers were combined, washed with a 15% aqueous solution of sodium chloride (10 ml) for three times, and the solvent was evaporated. Ethyl acetate (3 ml), hexane (7 ml) and toluene (2.5 ml) were added to the resulting oil, and then stirred at room temperature for 1 hr. The resulting crystals were collected by filtration, washed with a solvent mixture (3 ml) of 30% ethyl acetate and hexane for two times, and then dried under reduced pressure, to give the title compound (0.88 g, yield; 84.1%) as grayish white crystals. 1H-NMR (400 MHz, DMSO-d6); δ (ppm) 2.16(s, 3H), 4.74(d,J=13.7 Hz, 1H), 4.87(d,J=13.7 Hz, 1H), 4.88(d,J=8.8 Hz, 1H), 4.91(d,J=8.8 Hz, 1H), 7.08(d,J=5.9 Hz, 1H), 7.29(m, 2H), 7.56(m, 1H), 7.70(m, 1H), 8.27(d,J=5.9 Hz, 1H), 13.55(s, 1H).
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
0.4 mL
Type
solvent
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
2 mL
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
sodium thiosulfate
Quantity
2 mL
Type
reactant
Reaction Step Six
Quantity
8 mL
Type
solvent
Reaction Step Seven
Yield
84.1%

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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